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Compound of Interest

Compound Name:
Methyl 5-methoxy-3-

oxopentanoate

Cat. No.: B1332151 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of

methyl 5-methoxy-3-oxopentanoate. Due to the limited availability of experimentally derived

raw data in public databases, this guide utilizes predicted spectroscopic values to facilitate the

characterization of this compound. The information herein is intended to support researchers in

identifying and confirming the structure of methyl 5-methoxy-3-oxopentanoate in various

experimental settings.

Chemical Structure and Properties
Methyl 5-methoxy-3-oxopentanoate, also known as Nazarov's reagent, is a chemical

compound with the molecular formula C₇H₁₂O₄ and a molecular weight of 160.17 g/mol .[1][2] It

features three key functional groups: a methyl ester, a ketone, and a methoxy group. This

combination of functionalities makes it a versatile building block in organic synthesis.[1]

Physical Properties:

Form: Liquid[1]

Boiling Point: 56-57 °C at 0.1 mmHg[1]

Density: 1.10 g/mL at 20 °C[1]
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Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for methyl 5-methoxy-3-
oxopentanoate. These predictions are based on established computational models and

provide expected values for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~3.70 s 3H -COOCH₃

~3.65 t 2H -CH₂-O-

~3.35 s 3H -OCH₃

~2.80 t 2H -CO-CH₂-CH₂-

~3.45 s 2H -CO-CH₂-CO-

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (ppm) Assignment

~202.0 C=O (ketone)

~167.0 C=O (ester)

~68.0 -CH₂-O-

~58.0 -OCH₃

~52.0 -COOCH₃

~48.0 -CO-CH₂-CO-

~45.0 -CO-CH₂-CH₂-
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Infrared (IR) Spectroscopy
Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group

~2950-2850 C-H stretch (alkane)

~1745 C=O stretch (ester)

~1715 C=O stretch (ketone)

~1100 C-O stretch (ether)

Mass Spectrometry (MS)
Predicted Mass Spectrometry Fragmentation

m/z Fragment Ion

160 [M]⁺ (Molecular ion)

129 [M - OCH₃]⁺

101 [M - COOCH₃]⁺

87 [CH₃OCOCH₂CO]⁺

59 [COOCH₃]⁺

45 [CH₂OCH₃]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃).
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ

0.00 ppm).

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at an

appropriate frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, a proton-decoupled spectrum is

typically acquired.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample between two salt

plates (e.g., NaCl or KBr) to form a thin film.

Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer and

acquire the spectrum.

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared

spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer,

typically via direct infusion or after separation by gas chromatography (GC-MS).

Ionization: Ionize the sample using a suitable technique, such as electron ionization (EI) or

electrospray ionization (ESI).

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole or time-of-flight).

Detection: Detect the ions to generate the mass spectrum.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of an organic

compound like methyl 5-methoxy-3-oxopentanoate.
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Workflow for Spectroscopic Analysis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. 5-甲氧基-3-氧代戊酸甲酯 technical, ≥85% (GC) | Sigma-Aldrich [sigmaaldrich.com]

2. 5-Methoxy-3-methyl-5-oxopentanoic acid | C7H12O4 | CID 317555 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Profile of Methyl 5-methoxy-3-
oxopentanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1332151#methyl-5-methoxy-3-oxopentanoate-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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